N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as BPO-27, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the oxalamide family and has been found to exhibit promising biological activity.
Applications De Recherche Scientifique
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has been found to exhibit promising biological activity in various scientific research applications. It has been shown to have anti-tumor activity in vitro and in vivo, and it has been found to inhibit the growth of various cancer cell lines. In addition, N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has been found to have anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is often deregulated in cancer, leading to unregulated cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide for lab experiments is its high potency. It has been found to exhibit anti-tumor activity at low concentrations, which makes it a promising candidate for further research. However, one of the limitations of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is its poor solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information for its potential use as a therapeutic agent. In addition, the development of analogs of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide with improved solubility and potency is another future direction for research.
Méthodes De Synthèse
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is synthesized by the reaction of tert-butylcarbamic acid chloride with piperidine-4-carboxamide, followed by the reaction of the resulting product with 1-phenylethylamine and oxalyl chloride. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-15(17-8-6-5-7-9-17)23-19(27)18(26)22-14-16-10-12-25(13-11-16)20(28)24-21(2,3)4/h5-9,15-16H,10-14H2,1-4H3,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNRXBRLLFKVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.